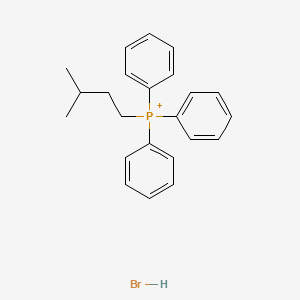
N-(propan-2-yl)hexadecan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)hexadecan-1-amine typically involves the alkylation of hexadecylamine with isopropyl halides. One common method is the reaction of hexadecylamine with isopropyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium or nickel can also enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
N-(propan-2-yl)hexadecan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Alkyl halides (e.g., methyl iodide) and acyl halides (e.g., acetyl chloride) are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated amine derivatives.
Aplicaciones Científicas De Investigación
N-(propan-2-yl)hexadecan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to study the interactions of long-chain amines with biological membranes.
Industry: The compound is used in the production of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of N-(propan-2-yl)hexadecan-1-amine involves its interaction with lipid bilayers in biological membranes. The long hydrocarbon chain allows it to insert into the lipid bilayer, while the amine group can form hydrogen bonds with polar head groups of lipids. This can affect membrane fluidity and permeability, influencing various cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Hexadecylamine: A primary amine with a similar long hydrocarbon chain but without the isopropyl group.
N,N-Diisopropylethylamine: A tertiary amine with two isopropyl groups and an ethyl group attached to the nitrogen atom.
Uniqueness
N-(propan-2-yl)hexadecan-1-amine is unique due to its combination of a long hydrocarbon chain and an isopropyl-substituted amine group. This structure imparts specific chemical and physical properties, making it suitable for applications that require both hydrophobic and hydrophilic interactions.
Propiedades
Número CAS |
90207-24-2 |
|---|---|
Fórmula molecular |
C19H41N |
Peso molecular |
283.5 g/mol |
Nombre IUPAC |
N-propan-2-ylhexadecan-1-amine |
InChI |
InChI=1S/C19H41N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19(2)3/h19-20H,4-18H2,1-3H3 |
Clave InChI |
KRVYVVWZAYMURR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCNC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


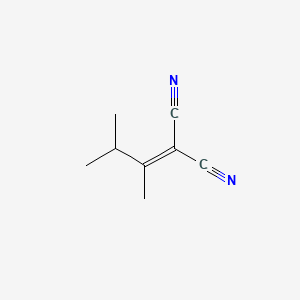
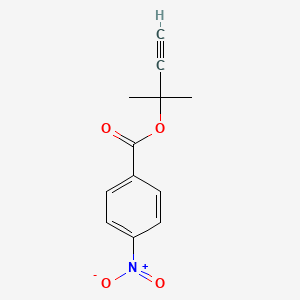


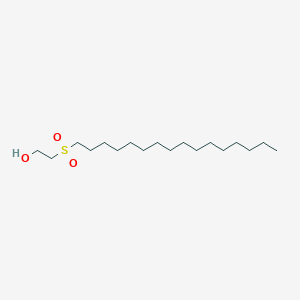
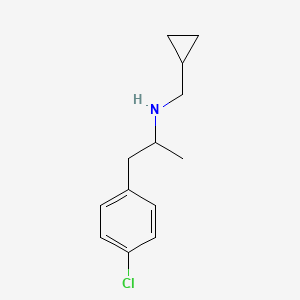
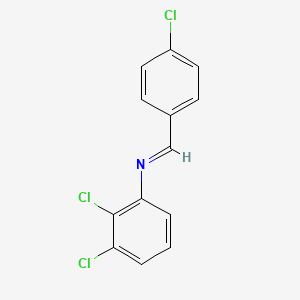




![N-(4-fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11959204.png)
